molecular formula C10H9ClN2O3 B3433061 5-Chloro-4-aza-2-oxindole-3-carboxylic acid ethyl ester CAS No. 1260386-66-0

5-Chloro-4-aza-2-oxindole-3-carboxylic acid ethyl ester

Cat. No.: B3433061
CAS No.: 1260386-66-0
M. Wt: 240.64 g/mol
InChI Key: ZGEPCMUEIYSPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-aza-2-oxindole-3-carboxylic acid ethyl ester is a synthetic organic compound belonging to the indole derivative family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-aza-2-oxindole-3-carboxylic acid ethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloroindole and ethyl chloroformate.

    Formation of Intermediate: The 5-chloroindole undergoes a reaction with ethyl chloroformate in the presence of a base, such as triethylamine, to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions, typically using hydrochloric acid, to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Refluxing: The reaction mixture is heated under reflux to facilitate the cyclization process.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-aza-2-oxindole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxindole derivatives with various functional groups.

    Reduction: Reduced forms of the original compound.

    Substitution: Substituted indole derivatives with different functional groups.

Scientific Research Applications

5-Chloro-4-aza-2-oxindole-3-carboxylic acid ethyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-4-aza-2-oxindole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Chloroindole: A precursor in the synthesis of 5-Chloro-4-aza-2-oxindole-3-carboxylic acid ethyl ester.

    4-Azaindole: Another indole derivative with similar structural features.

    Oxindole: A related compound with a similar core structure.

Uniqueness

This compound is unique due to the presence of both chloro and aza groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 5-chloro-2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c1-2-16-10(15)7-8-5(12-9(7)14)3-4-6(11)13-8/h3-4,7H,2H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEPCMUEIYSPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=C(C=CC(=N2)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401128130
Record name 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 5-chloro-2,3-dihydro-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260386-66-0
Record name 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 5-chloro-2,3-dihydro-2-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260386-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 5-chloro-2,3-dihydro-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-4-aza-2-oxindole-3-carboxylic acid ethyl ester
Reactant of Route 2
5-Chloro-4-aza-2-oxindole-3-carboxylic acid ethyl ester
Reactant of Route 3
5-Chloro-4-aza-2-oxindole-3-carboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
5-Chloro-4-aza-2-oxindole-3-carboxylic acid ethyl ester
Reactant of Route 5
5-Chloro-4-aza-2-oxindole-3-carboxylic acid ethyl ester
Reactant of Route 6
5-Chloro-4-aza-2-oxindole-3-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.